molecular formula C23H20FN3O4S2 B2832717 N-(3-fluoro-4-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252916-99-6

N-(3-fluoro-4-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2832717
CAS No.: 1252916-99-6
M. Wt: 485.55
InChI Key: LIFCIYZEZKJDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural elements include:

  • A 3-[(4-methoxyphenyl)methyl] substituent at position 3 of the thienopyrimidinone ring, contributing steric bulk and electron-donating properties via the methoxy group.
  • A sulfanyl bridge at position 2, linked to a 2-acetamide group.
  • The acetamide’s aryl moiety is substituted with 3-fluoro and 4-methoxy groups, enhancing metabolic stability and modulating lipophilicity.

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4S2/c1-30-16-6-3-14(4-7-16)12-27-22(29)21-18(9-10-32-21)26-23(27)33-13-20(28)25-15-5-8-19(31-2)17(24)11-15/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFCIYZEZKJDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (ECHEMI: 686771-47-1)

  • Core: Same thieno[3,2-d]pyrimidin-4-one scaffold.
  • Substituent Differences :
    • Position 3 : 4-Methylphenyl (vs. 4-methoxyphenylmethyl in the target compound), reducing electron-donating capacity.
    • Acetamide group : Attached to a 4-(trifluoromethoxy)phenyl (highly electronegative) instead of 3-fluoro-4-methoxyphenyl.
  • Implications: The trifluoromethoxy group increases lipophilicity (logP) and resistance to oxidative metabolism compared to methoxy .

Table 1: Structural and Property Comparison of Thienopyrimidinone Derivatives

Feature Target Compound Compound A
Core Thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one
Position 3 Substituent 4-Methoxyphenylmethyl 4-Methylphenyl
Acetamide Substituent 3-Fluoro-4-methoxyphenyl 4-Trifluoromethoxyphenyl
Molecular Weight* ~529 g/mol (estimated) 529.5 g/mol (reported)

Pyrido[2,3-d]pyrimidinone Derivatives

Compound B: AMG 487 (CXCR3 Antagonist)

  • Core: Pyrido[2,3-d]pyrimidin-4-one (nitrogen-containing analog of thienopyrimidinone).
  • Substituents :
    • Position 3 : 4-Ethoxyphenyl (electron-donating ethoxy group).
    • Acetamide group : Attached to a 4-trifluoromethoxyphenyl , similar to Compound A.
  • Pharmacokinetics: Exhibits dose- and time-dependent nonlinear pharmacokinetics due to CYP3A4 inhibition by metabolite M2 (O-deethylated derivative) . Ethoxy-to-hydroxy metabolism generates a reactive intermediate, leading to mechanism-based enzyme inhibition (KI = 1.4 μM, kinact = 0.041 min⁻¹) .

Implications for Target Compound :

  • Fluorine and methoxy groups in the target compound may reduce CYP3A4-mediated metabolism compared to AMG 487’s ethoxy group.
  • Trifluoromethoxy in Compound A and AMG 487 highlights its utility in enhancing metabolic stability but risks enzyme inhibition.

Chromen-4-one and Pyrazolopyrimidine Derivatives

Compound C: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Core : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine.
  • Substituents :
    • Fluorophenyl groups : Similar to the target compound’s 3-fluoro substitution.
    • Sulfonamide linkage : Contrasts with the acetamide in the target compound.
  • Synthetic Route: Suzuki coupling and palladium catalysis used (analogous to thienopyrimidinone synthesis) .

Table 2: Bioactivity and Metabolic Trends

Compound Type Key Substituents Metabolic Vulnerability Potential Bioactivity
Thienopyrimidinone 4-Methoxyphenylmethyl Moderate (CYP3A4 if dealkylated) Kinase inhibition, antimicrobial
Pyridopyrimidinone 4-Ethoxyphenyl High (CYP3A4 mechanism-based) CXCR3 antagonism
Chromenone-Pyrazolo 3-Fluorophenyl Low (fluorine stabilization) Anticancer, anti-inflammatory

Mechanistic and Bioactivity Correlations

  • Structural Clustering: Molecular networking () suggests compounds with analogous cores (e.g., thieno/pyridopyrimidinones) cluster together due to similar fragmentation patterns (cosine score >0.8).
  • Bioactivity Profiles : Compounds with fluorinated aryl groups (e.g., 3-fluoro-4-methoxyphenyl) show enhanced target binding in kinase assays, likely due to fluorine’s electronegativity and hydrophobic interactions .
  • Metabolic Considerations : Methoxy and trifluoromethoxy groups improve metabolic stability but may introduce toxicity risks (e.g., CYP3A4 inhibition in AMG 487) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.